6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the isoquinoline familyThis compound is also referred to as heliamine and is an alkaloid isolated from the Mexican cereoid, Backebergia militaris .
Preparation Methods
The synthesis of 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through several synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via Pomeranz–Fritsch–Bobbitt cyclization. This method is favored for its simplicity and convenience.
Industrial production methods often involve the use of strong acids and elevated temperatures, although recent advancements have shown that milder, more chemoselective conditions can be employed using silyl triflate and a sterically encumbered pyridine base .
Chemical Reactions Analysis
6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Substitution reactions often involve nucleophilic reagents, leading to the replacement of functional groups on the isoquinoline ring.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions are typically more complex isoquinoline derivatives .
Scientific Research Applications
6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of more complex isoquinolines and quinolizidines.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to natural alkaloids.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzyme active sites, thereby inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the physiological state of the organism .
Comparison with Similar Compounds
6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but lacks the methoxy and dimethyl groups, resulting in different chemical properties and biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound is closely related but does not have the dimethyl substitution at the 1-position, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
6,7-dimethoxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2)10-8-12(16-4)11(15-3)7-9(10)5-6-14-13;/h7-8,14H,5-6H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEODEIZULKEQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2CCN1)OC)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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